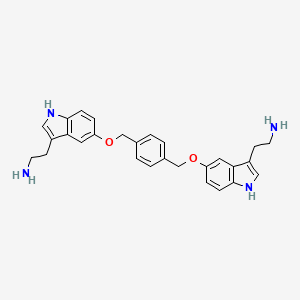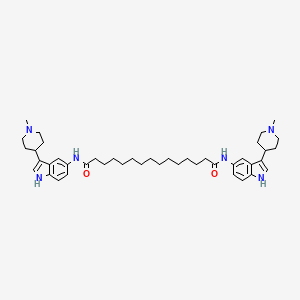![molecular formula C34H36N4O B10791751 3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan](/img/structure/B10791751.png)
3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroacridine derivatives. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . The resulting intermediate is then reacted with furan derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect gene expression and replication.
Industry: Potential applications in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This compound may also intercalate into DNA, disrupting normal cellular processes and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
Acridine derivatives: These compounds share a similar core structure and are known for their biological activity, including anticancer and antimicrobial properties.
Uniqueness
3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan is unique due to its dual functionality, combining the properties of tetrahydroacridine and furan moieties. This dual functionality enhances its potential as a multitarget therapeutic agent, particularly in the treatment of complex diseases like Alzheimer’s .
Properties
Molecular Formula |
C34H36N4O |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-[2-[4-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]furan-3-yl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C34H36N4O/c1-5-13-29-25(9-1)33(26-10-2-6-14-30(26)37-29)35-19-17-23-21-39-22-24(23)18-20-36-34-27-11-3-7-15-31(27)38-32-16-8-4-12-28(32)34/h1,3,5,7,9,11,13,15,21-22H,2,4,6,8,10,12,14,16-20H2,(H,35,37)(H,36,38) |
InChI Key |
UFCRJTDWAAXRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=COC=C4CCNC5=C6CCCCC6=NC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791673.png)
![4-fluoro-N-[3-[1-[11-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]undecyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791686.png)

![4-fluoro-N-[3-[1-[10-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]decyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791694.png)
![4-fluoro-N-[3-[1-[(E)-4-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]but-2-enyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791705.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide](/img/structure/B10791708.png)
![N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B10791710.png)
![1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine](/img/structure/B10791723.png)
![N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine](/img/structure/B10791728.png)

![1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene](/img/structure/B10791741.png)
![cis-5-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-1H-indole Bis-p-toluenesulfonate](/img/structure/B10791767.png)
![4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl][4-(1,2,3,4-tetrahydroacridin-9-ylamino)butylamino]methylene}benzenesulfonamide](/img/structure/B10791775.png)
